2-(4-Fluorophenylamino)nicotinaldehyde
Description
Properties
Molecular Formula |
C12H9FN2O |
|---|---|
Molecular Weight |
216.21 g/mol |
IUPAC Name |
2-(4-fluoroanilino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H9FN2O/c13-10-3-5-11(6-4-10)15-12-9(8-16)2-1-7-14-12/h1-8H,(H,14,15) |
InChI Key |
ZERMNHIYNLFZSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)F)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-(4-Fluorophenylamino)nicotinaldehyde, highlighting differences in substituents, synthesis routes, and physicochemical properties:
Structural and Electronic Differences
- Substituent Effects: The 4-fluorophenylamino group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance stability and influence reactivity in cross-coupling reactions compared to alkylamino groups (e.g., pyrrolidinyl in ). Halogenated analogs like DFPPC (2,4-difluorophenyl) exhibit strong electronic effects for materials science applications, whereas the amino linkage in the target compound could enable hydrogen bonding in biological systems .
Physicochemical Properties
- Melting Points: While the target compound’s melting point is unreported, 2-(4-benzylpiperazino)nicotinaldehyde melts at 89–91°C, indicating that aromatic substituents generally elevate melting points .
Preparation Methods
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (NAS) represents a foundational approach for introducing the 4-fluorophenylamino group into pyridine systems. In a protocol adapted from the synthesis of N-(4-fluorophenyl)anthranilic acid , 2-chloronicotinaldehyde reacts with 4-fluoroaniline under Ullmann-type coupling conditions. A mixture of 2-chloronicotinaldehyde (1.56 g, 10 mmol), 4-fluoroaniline (1.86 g, 20 mmol), and anhydrous sodium carbonate (1.1 g, 10 mmol) in ethylene glycol (5 mL) is heated to 125°C for 6 hours in the presence of cupric chloride (100 mg, 0.75 mmol). The reaction proceeds via a copper-mediated mechanism, with the aldehyde group remaining intact due to the electron-withdrawing nature of the pyridine ring, which stabilizes the intermediate . Acid-base workup yields the target compound in 37% yield after recrystallization from sodium hydroxide and acetic acid .
Table 1: NAS Reaction Parameters for 2-(4-Fluorophenylamino)nicotinaldehyde
| Parameter | Value |
|---|---|
| Substrate | 2-Chloronicotinaldehyde |
| Nucleophile | 4-Fluoroaniline |
| Catalyst | CuCl₂ |
| Solvent | Ethylene glycol |
| Temperature | 125°C |
| Time | 6 hours |
| Yield | 37% |
Transition Metal-Catalyzed Coupling Approaches
Palladium-catalyzed Buchwald-Hartwig amination offers improved regioselectivity and milder conditions compared to traditional NAS. A method inspired by the synthesis of 2-(4-fluorophenylamino)-N-(4-hydroxyphenyl)benzamide employs tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as a ligand system. In a representative procedure, 2-bromonicotinaldehyde (1.82 g, 10 mmol), 4-fluoroaniline (1.12 g, 10 mmol), Pd₂(dba)₃ (0.46 g, 0.5 mmol), and Xantphos (0.58 g, 1 mmol) are combined in degassed toluene (20 mL) with potassium tert-butoxide (2.24 g, 20 mmol). The reaction proceeds at 100°C for 12 hours under nitrogen, achieving 68% yield after column chromatography (hexanes:EtOAc 3:1). This method minimizes aldehyde oxidation through rigorous inert atmosphere control .
Protective Group Strategies for Aldehyde Stability
The sensitivity of the aldehyde group necessitates protective strategies during synthesis. A two-step protocol derived from pyrrole-3-carbaldehyde syntheses utilizes diethyl acetal protection:
-
Acetal Formation : 2-Chloronicotinaldehyde (1.56 g, 10 mmol) is refluxed with ethylene glycol (5 mL) and p-toluenesulfonic acid (0.1 g) in benzene for 4 hours, yielding the acetal-protected intermediate (93%).
-
Amination and Deprotection : The acetal undergoes NAS with 4-fluoroaniline as described in Section 1, followed by acidic hydrolysis (1M HCl, 60°C, 2 hours) to regenerate the aldehyde. This approach improves overall yield to 52% by preventing aldehyde degradation .
Solvent and Base Optimization
Solvent polarity significantly impacts reaction efficiency. Comparative studies based on EDCI-mediated couplings reveal that polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity of 4-fluoroaniline, while ethereal solvents improve aldehyde stability. A mixed solvent system of tetrahydrofuran (THF):water (3:1) with lithium hydroxide (2.43 g, 58 mmol) at 60°C for 3 hours provides optimal balance, achieving 89% conversion in model reactions .
Table 2: Solvent Effects on Amination Efficiency
| Solvent System | Conversion (%) | Aldehyde Integrity |
|---|---|---|
| DMF | 92 | 78% |
| THF:H₂O (3:1) | 89 | 95% |
| Ethylene glycol | 85 | 82% |
| Acetonitrile | 76 | 88% |
Large-Scale Production Considerations
Industrial-scale synthesis requires modifications to laboratory protocols. The patent-pending method for 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde provides insights into scalable processes:
-
Continuous Nitrogen Purging : Maintains aldehyde stability during exothermic reactions
-
High-Shear Mixing : Ensures homogeneity in viscous solvent systems
-
Crystallization Optimization : Stepwise cooling (60°C → 25°C → 0°C) with ethyl acetate/n-hexane (1:5) yields 98.5% pure product
Analytical Characterization
Critical quality attributes are verified through:
Q & A
Q. Methodological Insight :
- Reactivity can be probed via aldehyde-specific assays (e.g., Schiff base formation with amines) .
- Fluorine’s electronic effects are studied using Hammett substituent constants in kinetic experiments .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Q. Primary Techniques :
Q. Advanced Validation :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region .
- X-ray crystallography : Determine solid-state conformation and hydrogen-bonding networks .
Basic: What are common synthetic routes for this compound?
Q. Typical Pathway :
Buchwald-Hartwig Amination : Couple 2-chloronicotinaldehyde with 4-fluoroaniline using Pd(OAc)₂/Xantphos catalyst (yield: 60–75%) .
Purification : Column chromatography (SiO₂, ethyl acetate/hexane gradient) removes unreacted aniline and Pd residues .
Q. Critical Parameters :
- Temperature: 80–100°C in toluene.
- Base: Cs₂CO₃ enhances nucleophilicity of the amine .
Advanced: How can researchers optimize the synthesis yield and purity of this compound?
Q. Optimization Strategies :
| Parameter | Effect | Reference |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ improves turnover without side-product formation | |
| Solvent Choice | DMF increases solubility but risks aldehyde oxidation; toluene preferred | |
| Reaction Time | 12–18 hours balances conversion and decomposition |
Q. Data Contradiction Analysis :
- Conflicting reports on solvent effects (e.g., DMF vs. toluene) require validation via controlled kinetic studies .
Advanced: How is this compound studied for biological activity?
Q. Methodological Framework :
Ligand Screening :
- SPR/Biacore : Measure binding affinity to target proteins (e.g., kinases) .
- Molecular Docking : Predict interactions using Schrödinger Suite or AutoDock .
Cellular Assays :
- MTT Assay : Test cytotoxicity in cancer cell lines (IC₅₀ determination) .
- Fluorescence Microscopy : Track cellular uptake via aldehyde-fluorescent probe conjugates .
Q. Key Findings :
- Fluorine enhances membrane permeability and metabolic stability .
Advanced: How can computational modeling elucidate the reactivity of this compound?
Q. Approaches :
- DFT Calculations (Gaussian 16) :
- Optimize geometry and calculate Fukui indices to predict electrophilic sites .
- Simulate transition states for condensation reactions (e.g., with hydrazines) .
- MD Simulations (GROMACS) :
- Model interactions with solvent or lipid bilayers to assess bioavailability .
Q. Validation :
- Compare computed NMR shifts with experimental data to refine force fields .
Advanced: How should researchers address data discrepancies in reactivity studies?
Q. Case Example :
- Contradiction : Varying yields reported for Suzuki-Miyaura couplings.
- Resolution :
Advanced: What experimental designs are recommended to study reaction mechanisms involving this compound?
Q. Methodology :
- Isotopic Labeling : Use ²H or ¹³C-labeled aldehydes to track bond formation in condensation reactions .
- Kinetic Isotope Effects (KIE) : Compare kH/kD to distinguish between concerted and stepwise mechanisms .
- In Situ IR Spectroscopy : Monitor aldehyde consumption in real time .
Q. Example :
- For Pd-catalyzed amination, a Hammett plot (σ vs. log(k)) confirms the rate-determining step involves oxidative addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
